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Compound of Interest

Compound Name: 5-Aminovaleric acid

Cat. No.: B556511 Get Quote

Introduction
5-Aminovaleric acid, also known as 5-aminopentanoic acid, is a naturally occurring delta-

amino acid. It serves as an intermediate in the microbial degradation of lysine and is a

structural analog of the neurotransmitter gamma-aminobutyric acid (GABA). Its versatile

chemical structure, featuring both a primary amine and a carboxylic acid group, makes it a

valuable building block in the synthesis of various pharmaceutical compounds and polyamides.

Accurate structural confirmation and purity assessment are critical in its application, for which

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique.

This application note provides a detailed protocol and data interpretation for the structural

elucidation of 5-aminovaleric acid using ¹H and ¹³C NMR spectroscopy.

Materials and Methods
Sample Preparation

For optimal results in NMR spectroscopy, proper sample preparation is crucial. A standard

protocol for preparing a 5-aminovaleric acid sample for NMR analysis is as follows:

Weighing the Sample: Accurately weigh 5-25 mg of 5-aminovaleric acid for ¹H NMR and

50-100 mg for ¹³C NMR.[1][2]

Solvent Selection: Deuterium oxide (D₂O) is a suitable solvent for 5-aminovaleric acid due

to its high polarity and the ability to exchange with the labile protons of the amine and
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carboxylic acid groups, simplifying the spectrum.

Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of D₂O in a clean, dry vial.[1]

Filtration: To remove any particulate matter that could interfere with the magnetic field

homogeneity, filter the solution through a pipette with a small plug of glass wool into a clean

5 mm NMR tube.[3]

Internal Standard: For precise chemical shift referencing, a small amount of an internal

standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-

dimethyl-4-silapentane-1-sulfonic acid (DSS) can be added.

Homogenization: Gently vortex the NMR tube to ensure a homogenous solution.

NMR Data Acquisition

The NMR data can be acquired on a standard NMR spectrometer. The following are typical

acquisition parameters:

Spectrometer: 500 MHz Bruker Avance III or equivalent

Probe: 5 mm BBFO probe

Temperature: 298 K (25 °C)

¹H NMR Parameters:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay: 1.0 s

Acquisition Time: 3.28 s

Spectral Width: 12 ppm

¹³C NMR Parameters:
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Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay: 2.0 s

Acquisition Time: 1.09 s

Spectral Width: 240 ppm

Results and Discussion
The structure of 5-aminovaleric acid with the numbering convention for NMR signal

assignment is shown below.

Chemical Structure of 5-Aminovaleric Acid

C1 (COOH) C2 (CH2) C3 (CH2) C4 (CH2) C5 (CH2) N (NH2)

Click to download full resolution via product page

Figure 1. Numbering of 5-aminovaleric acid for NMR assignments.

The acquired ¹H and ¹³C NMR spectra of 5-aminovaleric acid in D₂O are analyzed to confirm

its chemical structure. The chemical shifts (δ) are reported in parts per million (ppm) and the

coupling constants (J) in Hertz (Hz).

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 5-aminovaleric acid in D₂O shows three distinct signals

corresponding to the three methylene groups. The protons on the amine and carboxylic acid

groups exchange with deuterium from the solvent and are therefore not observed.

δ ~2.22 ppm (t, 2H, J ≈ 7.5 Hz): This triplet corresponds to the two protons on C2 (α-

position), which are coupled to the two protons on C3.
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δ ~1.60-1.68 ppm (m, 4H): This multiplet arises from the overlapping signals of the four

protons on C3 and C4 (β- and γ-positions).

δ ~3.00 ppm (t, 2H, J ≈ 7.5 Hz): This triplet is assigned to the two protons on C5 (δ-position),

which are adjacent to the amino group and are coupled to the two protons on C4.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum exhibits four signals, corresponding to the five

carbon atoms of 5-aminovaleric acid. The zwitterionic nature of the molecule in a neutral

aqueous solution influences the chemical shifts.

δ ~181 ppm: This downfield signal is characteristic of the carboxyl carbon (C1).

δ ~42 ppm: This signal is assigned to the carbon adjacent to the amino group (C5).

δ ~39 ppm: This signal corresponds to the carbon adjacent to the carboxyl group (C2).

δ ~29 ppm and ~25 ppm: These signals are assigned to the central methylene carbons (C3

and C4).

Quantitative NMR Data Summary

The following table summarizes the assigned ¹H and ¹³C NMR chemical shifts and coupling

constants for 5-aminovaleric acid in D₂O.

Atom Position
¹H Chemical
Shift (δ, ppm)

¹H Multiplicity
¹H Coupling
Constant (J,
Hz)

¹³C Chemical
Shift (δ, ppm)

C1 (-COOH) - - - ~181

C2 (-CH₂-) ~2.22 Triplet (t) ~7.5 ~39

C3 (-CH₂-) ~1.62 Multiplet (m) - ~29

C4 (-CH₂-) ~1.65 Multiplet (m) - ~25

C5 (-CH₂-) ~3.00 Triplet (t) ~7.5 ~42
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Note: The exact chemical shifts can vary slightly depending on the pH, concentration, and

temperature.[1][4]

Protocols
Protocol 1: 1D ¹H NMR Experiment

Prepare the sample as described in the "Sample Preparation" section.

Insert the NMR tube into the spectrometer.

Lock onto the deuterium signal of the D₂O solvent.

Shim the magnetic field to achieve optimal homogeneity.

Set up a standard 1D proton experiment with the parameters mentioned in "NMR Data

Acquisition".

Acquire the Free Induction Decay (FID).

Process the FID by applying a Fourier transform, phase correction, and baseline correction.

Reference the spectrum to the internal standard (e.g., DSS at 0.00 ppm).

Integrate the signals and analyze the chemical shifts and multiplicities.

Protocol 2: 1D ¹³C NMR Experiment

Use the same sample prepared for the ¹H NMR experiment.

Lock and shim the spectrometer as in the ¹H experiment.

Set up a standard 1D carbon experiment with proton decoupling using the parameters from

"NMR Data Acquisition".

Acquire the FID. A larger number of scans will be necessary due to the lower natural

abundance and sensitivity of the ¹³C nucleus.

Process the FID with a Fourier transform, phase correction, and baseline correction.
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Reference the spectrum using the internal standard or by referencing the solvent peak.

NMR Experimental Workflow

Sample Preparation

Data Acquisition

Data Processing & Analysis

Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

Dissolve in D₂O (0.6-0.7 mL)

Filter into NMR Tube

Insert Sample into Spectrometer

Lock & Shim

Set Experimental Parameters

Acquire FID

Fourier Transform

Phase & Baseline Correction

Reference Spectrum

Analyze Chemical Shifts, Multiplicities, & Integrals
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Figure 2. Workflow for NMR data acquisition and analysis.

Conclusion
NMR spectroscopy is a powerful and efficient technique for the unambiguous structural

elucidation of 5-aminovaleric acid. The characteristic chemical shifts and coupling patterns

observed in the ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule, allowing

for its unequivocal identification and the assessment of its purity. The protocols and data

presented in this application note serve as a comprehensive guide for researchers and

professionals in the fields of chemistry, biochemistry, and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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